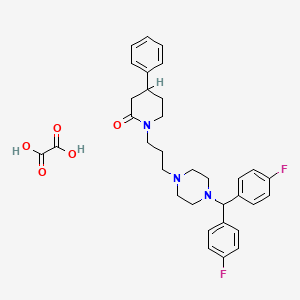
1-(3-(4-(Bis(p-fluorophenyl)methyl)-1-piperazinyl)propyl)-4-phenyl-2-piperidinone ethanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El etanodioato de 1-(3-(4-(bis(p-fluorofenil)metil)-1-piperazinil)propil)-4-fenil-2-piperidinona es un compuesto orgánico complejo con aplicaciones significativas en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye múltiples anillos aromáticos y unidades de piperazina, lo que lo convierte en un tema de interés en la química medicinal y la farmacología.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del etanodioato de 1-(3-(4-(bis(p-fluorofenil)metil)-1-piperazinil)propil)-4-fenil-2-piperidinona generalmente implica múltiples pasos, comenzando con precursores fácilmente disponibles. El proceso a menudo incluye:
Formación del anillo de piperazina: Este paso implica la reacción del cloruro de p-fluorobencilo con piperazina en condiciones básicas para formar bis(p-fluorofenil)metilpiperazina.
Alquilación: El derivado de piperazina luego se alquila con un haluro de alquilo adecuado para introducir la cadena propil.
Ciclización: El intermedio resultante se somete a ciclización con una piperidinona sustituida con fenilo para formar el producto final.
Formación de etanodioato: El paso final implica la reacción del compuesto con ácido etanodioico para formar la sal etanodioato.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando técnicas avanzadas como reactores de flujo continuo y síntesis automatizada.
Análisis De Reacciones Químicas
Tipos de reacciones
El etanodioato de 1-(3-(4-(bis(p-fluorofenil)metil)-1-piperazinil)propil)-4-fenil-2-piperidinona se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de litio y aluminio pueden convertir el compuesto en formas reducidas.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila, como la nitración o la halogenación, utilizando reactivos como ácido nítrico o bromo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Ácido nítrico para la nitración, bromo para la bromación.
Productos principales
Oxidación: Derivados oxidados con grupos funcionales adicionales que contienen oxígeno.
Reducción: Formas reducidas con menos dobles enlaces o aromaticidad.
Sustitución: Derivados sustituidos con grupos nitro o halógeno en los anillos aromáticos.
Aplicaciones Científicas De Investigación
El etanodioato de 1-(3-(4-(bis(p-fluorofenil)metil)-1-piperazinil)propil)-4-fenil-2-piperidinona tiene diversas aplicaciones en investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Estudiado por sus interacciones con macromoléculas biológicas.
Medicina: Investigado por sus posibles efectos terapéuticos, particularmente en neurofarmacología.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del etanodioato de 1-(3-(4-(bis(p-fluorofenil)metil)-1-piperazinil)propil)-4-fenil-2-piperidinona implica su interacción con objetivos moleculares específicos, como los receptores de neurotransmisores o las enzimas. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y provocando diversos efectos fisiológicos. Las vías involucradas a menudo incluyen mecanismos de transducción de señales y cambios en la actividad celular.
Comparación Con Compuestos Similares
Compuestos similares
1-(p-Fluorofenil)piperazina: Comparte el núcleo de piperazina pero carece de los anillos aromáticos adicionales y la cadena propil.
Flunarizina: Contiene anillos aromáticos similares, pero difiere en el patrón de sustitución de piperazina.
Singularidad
El etanodioato de 1-(3-(4-(bis(p-fluorofenil)metil)-1-piperazinil)propil)-4-fenil-2-piperidinona es único debido a su combinación específica de anillos aromáticos y unidades de piperazina, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.
Propiedades
Número CAS |
109758-35-2 |
|---|---|
Fórmula molecular |
C33H37F2N3O5 |
Peso molecular |
593.7 g/mol |
Nombre IUPAC |
1-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-4-phenylpiperidin-2-one;oxalic acid |
InChI |
InChI=1S/C31H35F2N3O.C2H2O4/c32-28-11-7-25(8-12-28)31(26-9-13-29(33)14-10-26)36-21-19-34(20-22-36)16-4-17-35-18-15-27(23-30(35)37)24-5-2-1-3-6-24;3-1(4)2(5)6/h1-3,5-14,27,31H,4,15-23H2;(H,3,4)(H,5,6) |
Clave InChI |
JSGMVTOPHWVIGZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)CC1C2=CC=CC=C2)CCCN3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















